Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate
Description
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound featuring a quinazoline core substituted with chlorine and methoxy groups, linked via an ether bond to a piperidine ring protected by a tert-butyl carbamate group. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the development of kinase inhibitors, where quinazoline derivatives are prominent due to their ability to interact with ATP-binding domains . The tert-butyl group enhances solubility and metabolic stability, while the chlorine and methoxy substituents modulate electronic properties and target affinity. The compound is commercially available as a research chemical (Ref: 10-F609301) for pharmaceutical exploration .
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-7-methoxyquinazolin-6-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-19(2,3)27-18(24)23-7-5-12(6-8-23)26-16-9-13-14(10-15(16)25-4)21-11-22-17(13)20/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFOAWOTXARGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions where the piperidine ring is attached to the quinazoline core.
Formation of the Tert-butyl Ester: The final step involves esterification reactions using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C19H24ClN3O4
- Molecular Weight : 393.86 g/mol
- CAS Number : 612501-45-8
The structure features a piperidine ring substituted with a tert-butyl ester and a quinazoline moiety, which is crucial for its biological activity.
Drug Development
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features that may confer specific biological activities.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific protein targets involved in tumor growth. The quinazoline scaffold is known for its role in targeting kinases, which are critical in cancer signaling pathways. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), making them candidates for treating various cancers .
The compound's lipophilicity suggests it may have favorable pharmacokinetic properties, allowing it to penetrate cellular membranes effectively. This characteristic is essential for compounds intended for oral administration or systemic circulation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | EGFR | |
| Compound B | Antimicrobial | Bacterial Enzymes | |
| Compound C | Anti-inflammatory | Cytokines |
Potential Therapeutic Uses
Given its structural attributes, this compound may be explored for various therapeutic applications:
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It targets specific kinases such as the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. By inhibiting these kinases, the compound can interfere with cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Quinoline-Based Analogues
Compound 3b: Tert-butyl 4-((4-((2-fluoro-4-nitrophenyl)amino)-6-methoxyquinolin-7-yl)oxy)piperidine-1-carboxylate
- Core Structure: Quinoline (vs. quinazoline in the target compound).
- Substituents: 2-Fluoro-4-nitrophenylamino group at position 4, methoxy at position 4.
- Molecular Weight : 513.2149 [M+H]+ (C₂₆H₃₀FN₄O₆), significantly higher than the target compound due to the nitro and fluorine groups.
- Synthetic Yield : 53.6%, suggesting moderate synthetic efficiency .
- Applications: Potential anti-colorectal cancer agent; the nitro group may serve as a prodrug activator.
Indazole-Based Derivatives
Compound 6a : Tert-butyl 4-(6-methoxy-5-(5-methyl-3-phenylisoxazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate
- Core Structure : Indazole (vs. quinazoline).
- Substituents : Isoxazole carboxamide at position 3.
- Synthetic Yield : 64.56%, indicating favorable reaction conditions .
- Applications : Designed for targeted therapy; the isoxazole moiety may enhance selectivity for specific kinases.
Compound 6c : Tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
Fused Heterocyclic Systems
Compound from : (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Core Structure : Imidazo-pyrrolo-pyrazine (a fused tricyclic system).
- Substituents : Tosyl group and methyl-piperidine.
- Synthetic Features : Uses Lawesson’s reagent for sulfur incorporation and NaOH for deprotection. Final purity: 79% .
Comparative Analysis Table
Key Differences and Implications
Core Heterocycle: Quinazoline (Target): Enhances hydrogen bonding with kinases due to dual nitrogen atoms. Quinoline (3b): Less polar but introduces nitro groups for prodrug activation. Fused Systems (): Complex geometry enables unique protein interactions.
Substituent Effects :
- Chlorine (Target, 6c): Increases electrophilicity and metabolic stability.
- Fluorine and Nitro (3b): Modulate solubility and bioavailability.
- Isoxazole (6a): Enhances selectivity via steric and electronic effects.
Synthetic Challenges :
- Lower yields in 6c and 3b highlight difficulties in introducing halogenated or nitro groups.
- The target compound’s commercial availability suggests optimized large-scale synthesis .
Biological Activity
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate, identified by CAS number 612501-45-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.
- Molecular Formula : C19H24ClN3O4
- Molecular Weight : 393.86 g/mol
- Synthesis : The compound can be synthesized through a reaction involving di-tert-butylazodicarboxylate and 4-chloro-7-methoxyquinazoline derivatives under controlled conditions, typically in dichloromethane at low temperatures .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Activity
- Mechanism of Action : this compound has shown promising results as an inhibitor of the PI3K/mTOR pathway, which is crucial for cell proliferation and survival. This pathway is often dysregulated in cancer .
-
Case Studies :
- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including those derived from breast and prostate cancers. The IC50 values indicated a potent activity, comparable to standard chemotherapeutic agents .
- A study highlighted its efficacy in reducing tumor size in xenograft models, suggesting its potential for development as a therapeutic agent .
- Comparative Efficacy : When compared to other quinazoline derivatives, this compound exhibited superior activity against resistant cancer cell lines, making it a candidate for further development in targeted therapies .
Other Biological Activities
Besides anticancer properties, this compound has been evaluated for other pharmacological effects:
Research Findings Summary
Q & A
Q. How should researchers design stability studies to assess the compound’s shelf life under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products .
- Long-Term Storage : Store in amber vials at -20°C under nitrogen to prevent oxidation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
